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Compound of Interest

Compound Name: 4-tert-Butyl-2-methylthiazole

Cat. No.: B103288

An In-depth Technical Guide to 4-tert-Butyl-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butyl-2-methylthiazole, a
heterocyclic compound with potential applications in medicinal chemistry and materials
science. Due to the limited specific historical and experimental data available in published
literature, this document presents a plausible synthetic pathway via the well-established
Hantzsch thiazole synthesis. Detailed, representative experimental protocols, physicochemical
properties, and spectroscopic data are provided to facilitate further research and application.
The information is compiled from chemical databases, analogous compound data, and
predictive models to serve as a foundational resource for professionals in the field.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of
numerous pharmaceuticals and biologically active compounds. The unique electronic
properties and steric profile of the tert-butyl group can impart desirable characteristics such as
increased metabolic stability and enhanced receptor binding affinity. 4-tert-Butyl-2-
methylthiazole, while not extensively documented, represents a valuable scaffold for the
development of novel chemical entities. This guide aims to consolidate the known information
and provide a practical framework for its synthesis and characterization.
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Physicochemical Properties

The physicochemical properties of 4-tert-Butyl-2-methylthiazole are summarized in the table
below. This data is crucial for its handling, formulation, and application in various experimental

settings.

Property Value Source
Molecular Formula CsHi13NS [1]
Molecular Weight 155.26 g/mol [1]
Appearance Predict(.ed: .Colorless to pale

yellow liquid
Boiling Point 108 °C [2]
Density 1.001 g/cm3
CAS Number 15679-11-5 [2]

Synthesis of 4-tert-Butyl-2-methylthiazole

The most probable and widely used method for the synthesis of 2,4-disubstituted thiazoles is
the Hantzsch thiazole synthesis. This reaction involves the condensation of an a-haloketone
with a thioamide. For 4-tert-Butyl-2-methylthiazole, the logical precursors would be 1-bromo-
3,3-dimethyl-2-butanone and thioacetamide.

Proposed Synthetic Pathway: Hantzsch Thiazole
Synthesis

The reaction proceeds via nucleophilic attack of the sulfur atom of thioacetamide on the a-
carbon of 1-bromo-3,3-dimethyl-2-butanone, followed by intramolecular cyclization and
dehydration to form the aromatic thiazole ring.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b103288?utm_src=pdf-body
https://hmdb.ca/metabolites/HMDB40103
https://hmdb.ca/metabolites/HMDB40103
https://www.chemsrc.com/en/cas/15679-11-5_900978.html
https://www.chemsrc.com/en/cas/15679-11-5_900978.html
https://www.benchchem.com/product/b103288?utm_src=pdf-body
https://www.benchchem.com/product/b103288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants

Reaction Process Product

Intermediate Intermediate \ ( )
VARNIN

1-bromo-3,3-dimethyl-2-butanone

Thioacetamide

Click to download full resolution via product page

Caption: Proposed Hantzsch synthesis of 4-tert-Butyl-2-methylthiazole.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 4-tert-Butyl-2-
methylthiazole based on the general principles of the Hantzsch thiazole synthesis.

Materials:

e 1-bromo-3,3-dimethyl-2-butanone

e Thioacetamide

o Ethanol (absolute)

e Sodium bicarbonate (NaHCO3)

e Dichloromethane (CH2Cl2)

e Anhydrous magnesium sulfate (MgSOa)
» Round-bottom flask

» Reflux condenser

e Magnetic stirrer with hotplate
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e Separatory funnel
e Rotary evaporator
Procedure:

e Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) in absolute
ethanol (3-5 mL per gram of bromoketone).

» Addition of Thioamide: To the stirred solution, add thioacetamide (1.1 equivalents).

o Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4
hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

» Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize
the hydrobromic acid formed during the reaction until effervescence ceases.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with
dichloromethane (3 x 20 mL).

e Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium
sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a
rotary evaporator to obtain the crude product.

« Purification: Purify the crude product by vacuum distillation to yield pure 4-tert-Butyl-2-
methylthiazole.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-tert-Butyl-2-
methylthiazole. This data is essential for the structural elucidation and purity assessment of
the synthesized compound. Where experimental data is unavailable, predicted values are
provided.

IH NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~6.8 s 1H H-5 (thiazole ring)

~2.7 s 3H -CHs (at C2)

~1.3 s 9H -C(CHs)s (tert-butyl)
13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (6, ppm) Assignment

~165 C2 (thiazole ring)

~160 C4 (thiazole ring)

~110 C5 (thiazole ring)

~34 -C(CHs)s (tert-butyl)

~30 -C(CHs)s (tert-butyl)

~19 -CHs (at C2)
Mass Spectrometry (MS) Data

miz Predic.ted Relative Assignment

Intensity

155 High [M]*

140 Moderate [M - CHs]*

57 High [C(CH3)3]*

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Predicted Intensity Assignment

~3100 Medium C-H stretch (aromatic)
~2960 Strong C-H stretch (aliphatic)
~1550 Medium C=N stretch (thiazole ring)
~1480 Medium C=C stretch (thiazole ring)

Experimental Workflows

Synthesis and Purification Workflow
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1. Mix Reactants
(a-haloketone, thioamide, solvent)
2. Heat to Reflux
(2-4 hours)

3. Cool to Room Temperature

'

4. Neutralize with NaHCO:s

5. Extract with Dichloromethane
( 6. Dry with MgSOa )
(7. Concentrate (Rotary Evaporator))
@t-ButyI-2-methyIthiazoIe
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Caption: General workflow for the synthesis and purification.
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Spectroscopic Analysis Workflow

Synthesized Compound

Final Report
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Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of 4-tert-Butyl-2-methylthiazole,
focusing on a practical synthetic approach and essential characterization data. While the
historical discovery of this specific molecule remains obscure, the principles outlined here for its
synthesis via the Hantzsch reaction offer a reliable method for its preparation in a laboratory
setting. The compiled physicochemical and predicted spectroscopic data serve as a valuable
reference for researchers. It is anticipated that this guide will stimulate further investigation into
the properties and potential applications of this and related thiazole derivatives in drug
discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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